molecular formula C6H12ClN3S B6181160 1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride CAS No. 2613385-67-2

1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

Cat. No.: B6181160
CAS No.: 2613385-67-2
M. Wt: 193.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12ClN3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of appropriate thiadiazole derivatives with amines. One common method involves the reaction of 4-propyl-1,2,3-thiadiazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiadiazole ring .

Scientific Research Applications

1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-propyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2613385-67-2

Molecular Formula

C6H12ClN3S

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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